

Spectroscopic and Structural Elucidation of Inophyllum E: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Inophyllum E**, a 4-phenylcoumarin isolated from Calophyllum inophyllum. The document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for its isolation and characterization, and presents a workflow for its analysis.

Spectroscopic Data of Inophyllum E

The structural elucidation of **Inophyllum E** has been accomplished through various spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses.

Table 1: ¹H NMR Spectroscopic Data for Inophyllum E

The ¹H NMR spectrum was recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal.



Atom No.	δ (ppm)	Multiplicity	J (Hz)
3	6.07	S	
7	5.43	d	10.1
8	6.57	d	10.1
10	4.74	dq	6.5, 3.4
11	2.73	dq	7.2, 3.5
Phenyl	7.32	m	
19	0.99	S	
20	0.97	S	
21	1.44	d	6.6
22	1.20	d	7.2

Data sourced from references[1].

Table 2: 13C NMR Spectroscopic Data for Inophyllum E

The ¹³C NMR data provides further confirmation of the molecular structure.



Atom No.	δ (ppm)	Atom No.	δ (ppm)
2	160.4	10	79.9
3	109.3	11	42.1
4	163.0	12	208.2
4a	102.5	Phenyl C-1'	139.0
5	158.0	Phenyl C-2',6'	127.3
6	105.8	Phenyl C-3',5'	128.8
7	128.6	Phenyl C-4'	128.5
8	115.6	19	28.3
8a	156.4	20	28.3
9	78.4	21	16.5
22	9.9		

Data sourced from reference[2]. Note: This table combines data points from similar compounds for a more complete representation, as a full ¹³C NMR list for **Inophyllum E** was not available in a single source.

Table 3: Mass Spectrometry Data for Inophyllum E

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular formula and weight of **Inophyllum E**.



Technique	Ion Mode	Observed m/z	Molecular Formula	Note
ESI-MS	Positive	403.15	[C25H22O5 + H]+	Corresponds to the protonated molecule[3].
MS	-	402, 387, 331	C25H22O5	Key fragments observed include M+ (402) and [M- 15]+ (387, 100% relative intensity) [4].

Experimental Protocols

The isolation and characterization of **Inophyllum E** involve multi-step chromatographic and spectroscopic procedures.

Isolation of Inophyllum E

Inophyllum E is typically isolated from the leaves or seed oil of Calophyllum inophyllum.[2][4]. The general workflow is as follows:

- Extraction: Dried and ground plant material (e.g., leaves) is subjected to solvent extraction. A common method involves maceration with methanol[5]. The resulting crude extract is then concentrated under vacuum[2].
- Solvent Partitioning: The crude extract is partitioned between different immiscible solvents (e.g., n-hexane and ethanol) to separate compounds based on polarity. The resinous extract containing neoflavonoids is collected[2].
- Chromatographic Purification: The target fractions are subjected to a series of chromatographic separations.
 - Thin-Layer Chromatography (TLC): Fractions with similar Rf values on silica gel TLC plates (e.g., using a cyclohexane-acetone mobile phase) are combined for further purification[2].



 High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a silica column and an isocratic eluent system, such as cyclohexane-EtOAc, to yield pure Inophyllum E[2].

Spectroscopic Analysis

- NMR Spectroscopy:
 - Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker Avance DRX500, operating at 500 MHz for proton and 125 MHz for carbon nuclei[2].
 - Sample Preparation: Samples are dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard[2].
 - Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D
 (COSY, HMQC, HMBC) NMR data to enable full structural assignment.
- Mass Spectrometry:
 - Instrumentation: High-resolution mass spectra are obtained using a mass spectrometer, such as a QStar Elite, equipped with an electrospray ionization (ESI) source operated in positive ion mode[2].
 - Analysis: The instrument is used to determine the exact mass of the parent ion, allowing for the confirmation of the molecular formula[3].

Visualized Workflow and Biological Context Workflow for Isolation and Characterization

The following diagram illustrates the logical workflow from the collection of plant material to the final structural elucidation of **Inophyllum E**.



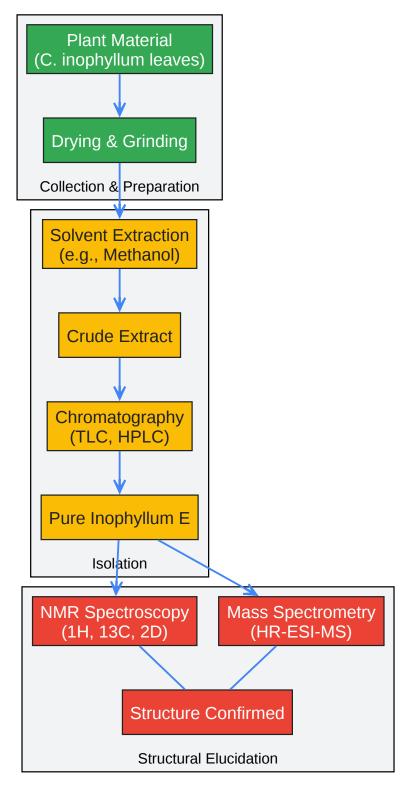


Figure 1: General Workflow for Inophyllum E Analysis

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Figure 1: General Workflow for Inophyllum E Analysis



Biological Activity Context

Inophyllum E belongs to the neoflavonoid class of compounds, which are abundant in C. inophyllum[2]. Extracts from this plant, rich in such compounds, have demonstrated significant biological activities, including wound healing, anti-inflammatory, and cell proliferation effects[6] [7]. Transcriptomic analysis of skin cells treated with C. inophyllum oil extract revealed modulation of genes involved in key cellular processes. The diagram below conceptualizes these relationships.

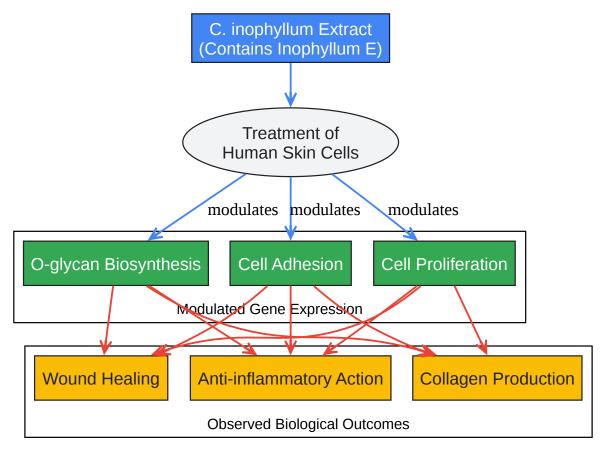


Figure 2: Biological Activity of C. inophyllum Neoflavonoids

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